5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine

Description

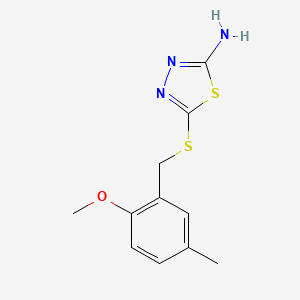

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a (2-methoxy-5-methylbenzyl)thio group and at position 2 with an amine. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s structure combines a sulfur-containing heterocycle with a methoxy- and methyl-substituted benzyl group, which may enhance lipophilicity and target specificity.

Properties

Molecular Formula |

C11H13N3OS2 |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

5-[(2-methoxy-5-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3OS2/c1-7-3-4-9(15-2)8(5-7)6-16-11-14-13-10(12)17-11/h3-5H,6H2,1-2H3,(H2,12,13) |

InChI Key |

PFIOAAPTMATTMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

Introduction of the Benzyl Thioether Moiety: The benzyl thioether moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiadiazole derivative with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Enzymes and receptors that are sensitive to sulfur and nitrogen-containing heterocycles.

Pathways Involved: Potential involvement in oxidative stress pathways, given its ability to undergo oxidation reactions.

Comparison with Similar Compounds

Benzylidene and Aromatic Substitutions

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structure: Features a 4-chlorobenzylidene group and 4-methylphenyl substituent. Activity: Demonstrates insecticidal and fungicidal effects, attributed to the electron-withdrawing chlorine atom enhancing electrophilic interactions .

- 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (): Structure: Contains a 4-fluorobenzylthio group. Comparison: The target compound’s 2-methoxy-5-methyl substitution likely offers greater steric bulk and altered electronic effects compared to the 4-fluoro analog.

Heterocyclic and Functional Group Modifications

- SU 3327 (HALICIN) (): Structure: 5-((5-Nitrothiazol-2-yl)thio)-1,3,4-thiadiazol-2-amine. Activity: Inhibits JNK, restoring insulin sensitivity in type 2 diabetes models .

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine ():

- Structure : Substituted with a trifluoromethyl group.

- Activity : Used in synthesizing imidazothiadiazoles with likely enhanced metabolic resistance due to the CF₃ group .

- Comparison : The CF₃ group increases hydrophobicity and electronic effects, differing from the target’s aromatic thioether substituent.

Alkylation and Schiff Base Derivatives

- 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine (): Structure: N-methylated amine with a benzylthio group. Activity: Methylation of the amine may alter pharmacokinetics (e.g., reduced polarity) .

N-Benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine ():

- Structure : Styryl and Schiff base substituents.

- Activity : Designed for eco-friendly synthesis; biological roles are unspecified but likely involve π-π interactions .

- Comparison : The styryl group introduces conjugation effects absent in the target molecule, possibly influencing electronic transitions and binding modes.

Key Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance enzyme inhibition but may reduce solubility. The target compound’s methoxy and methyl groups balance lipophilicity and steric effects.

- Synthetic Efficiency : Ultrasound-assisted methods () improve yields and reaction times compared to conventional approaches.

- Biological Niche : Thiadiazol-2-amine derivatives with aromatic thioethers (e.g., benzylthio) show promise in targeting kinases and metabolic enzymes, while Schiff base derivatives expand antimicrobial applications.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- ¹H-NMR : Look for characteristic peaks:

- δ 2.3–2.5 ppm (singlet for methyl group on benzyl moiety).

- δ 3.8–4.0 ppm (methoxy group protons).

- δ 5.2–5.5 ppm (benzyl thioether -SCH₂- protons) .

- IR : Confirm S-H (2550–2600 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns. For example, N–H···N interactions often form supramolecular chains, as seen in related thiadiazoles .

What biological activities have been reported for structurally similar 1,3,4-thiadiazol-2-amine derivatives, and how can these guide targeted assays?

Q. Advanced Research Focus

- Antimicrobial Activity : Derivatives like 5-methyl-1,3,4-thiadiazol-2-amine show moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

- Enzyme Inhibition : Analogues such as 5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine exhibit acetylcholinesterase inhibition (IC₅₀: ~26 µM) via covalent binding to catalytic sites .

Experimental Design :

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps). For example, electron-withdrawing groups on the benzyl moiety enhance electrophilicity, favoring nucleophilic interactions .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase). Key residues: Trp86 (π-π stacking with thiadiazole ring) and Ser203 (hydrogen bonding with amine group) .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibitors may arise from assay conditions (e.g., substrate concentration, pH).

- Structural Variability : Minor substitutions (e.g., nitro vs. methoxy groups) drastically alter activity. Compare analogs systematically using SAR tables .

What strategies optimize crystallinity for X-ray studies of thiadiazole derivatives?

Q. Advanced Research Focus

- Solvent Selection : Use mixed solvents (e.g., ethanol/acetone) for slow evaporation, yielding crystals with minimal disorder .

- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.

- Hydrogen Bonding : Introduce polar substituents (e.g., -NH₂) to enhance intermolecular interactions, as seen in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .

How do substituents on the benzyl moiety influence the compound’s physicochemical and pharmacological properties?

Q. Advanced Research Focus

- Lipophilicity : Methoxy and methyl groups increase logP, enhancing blood-brain barrier permeability (critical for CNS-targeted drugs) .

- Bioactivity : Electron-withdrawing groups (e.g., -NO₂) improve enzyme inhibition but may reduce solubility. Balance via Hammett σ values: σ > 0.2 favors reactivity .

Data Table :

| Substituent | logP | IC₅₀ (AChE, µM) |

|---|---|---|

| -OCH₃ | 2.1 | 49.86 |

| -NO₂ | 1.8 | 26.0 |

| -CH₃ | 2.4 | >100 |

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.